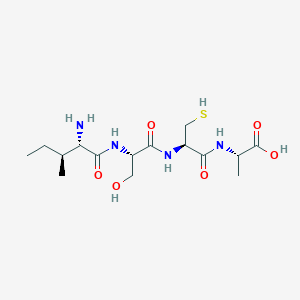

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine

Description

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is a tetrapeptide composed of four amino acids: isoleucine (hydrophobic, branched-chain), serine (polar, hydroxyl-containing), cysteine (sulfur-containing, thiol group), and alanine (small, non-polar). Notably, cysteine’s thiol group enables disulfide bond formation, which may influence stability and tertiary structure .

Properties

CAS No. |

798541-01-2 |

|---|---|

Molecular Formula |

C15H28N4O6S |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H28N4O6S/c1-4-7(2)11(16)14(23)18-9(5-20)12(21)19-10(6-26)13(22)17-8(3)15(24)25/h7-11,20,26H,4-6,16H2,1-3H3,(H,17,22)(H,18,23)(H,19,21)(H,24,25)/t7-,8-,9-,10-,11-/m0/s1 |

InChI Key |

OADJSYPBBPCSDK-QHZLYTNSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts to form reactive intermediates.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for the stability and function of many peptides.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: The serine and cysteine residues can participate in nucleophilic substitution reactions due to their hydroxyl and thiol groups, respectively.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: DTT or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophilic substitution reactions often require mild conditions and appropriate solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions include peptides with modified cysteine residues (e.g., disulfide-linked peptides) or peptides with substituted serine or cysteine residues.

Scientific Research Applications

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine has several scientific research applications:

Chemistry: It is used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Researchers study its role in protein-protein interactions and its potential as a therapeutic agent.

Medicine: It is investigated for its potential in drug development, particularly in designing peptide-based drugs.

Industry: Peptides like L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine are used in the development of biosensors and other biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The peptide can also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Key Observations :

- Chain Length : Longer peptides (e.g., 160213-13-8) may have enhanced binding specificity but reduced solubility compared to shorter chains .

Physicochemical Properties

Critical properties were derived from experimental or predicted

Insights :

- Acidic Dissociation : The tetrapeptide’s pKa (~3.42) aligns with shorter analogs (e.g., 309257-60-1), suggesting similar protonation behavior in acidic environments .

- Thermal Stability : High predicted boiling points (>750°C) indicate thermal resilience, likely due to strong intermolecular interactions .

Biological Activity

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is a peptide composed of four amino acids: isoleucine, serine, cysteine, and alanine. This compound has garnered attention in scientific research due to its potential biological activities, particularly in cellular signaling and therapeutic applications. This article explores the biological activity of this peptide, including its mechanisms of action, synthesis methods, and relevant case studies.

The biological activity of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine primarily stems from its ability to interact with various molecular targets within cells. The cysteine residue plays a crucial role in forming disulfide bonds, which can stabilize the peptide's structure and enhance its biological activity. These disulfide bonds are essential for maintaining the integrity of protein structures and facilitating protein-protein interactions.

- Signal Transduction : The peptide may modulate cellular signaling pathways by binding to specific receptors or enzymes, influencing processes such as gene expression and metabolic regulation .

- Therapeutic Applications : Due to its structural properties, this peptide is being investigated for potential use in drug development, particularly in creating peptide-based therapeutics that target specific diseases .

Synthesis Methods

L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine is typically synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process involves several key steps:

- Activation of Amino Acids : Amino acids are activated using reagents such as HBTU or DIC.

- Coupling : The activated amino acids are sequentially coupled to a resin-bound peptide chain.

- Deprotection : Protecting groups on the amino acids are removed to allow further coupling.

- Oxidation and Reduction : Depending on the desired product, oxidation may lead to disulfide-linked peptides, while reduction can regenerate free thiol groups.

Anticancer Activity

One notable study investigated the anticancer properties of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine when used as a component in drug conjugates. The study demonstrated that this peptide could be conjugated with cytotoxic agents like doxorubicin, resulting in a compound that exhibited significant anti-tumor activity against various cancer cell lines, including breast and pancreatic cancers .

- In Vivo Studies : In vivo experiments showed that the conjugate retained selective binding to cancer cells while minimizing toxicity to normal cells. This selectivity is attributed to the peptide's ability to target specific receptors overexpressed in tumor cells .

Cellular Signaling Research

Research has also focused on the role of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine in cellular signaling pathways. Studies indicate that this peptide can influence pathways related to inflammation and apoptosis by modulating receptor activity and downstream signaling cascades .

Biological Properties of L-Isoleucyl-L-seryl-L-cysteinyl-L-alanine

| Property | Value |

|---|---|

| Molecular Formula | C15H28N4O6S |

| Molecular Weight | 364.47 g/mol |

| Solubility | Soluble in water |

| Stability | Stable under physiological conditions |

Synthesis Parameters

| Step | Description |

|---|---|

| Activation | HBTU or DIC used for amino acid activation |

| Coupling | Sequential addition of amino acids via SPPS |

| Deprotection | Removal of protecting groups for subsequent coupling |

| Oxidation/Reduction | Formation of disulfide bonds or regeneration of thiols |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.